Cas no 1031794-53-2 (3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride)
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Bromo-2-thienyl)-1h-pyrazol-5-amine, HCl
- 5-(5-bromothiophen-2-yl)-1H-pyrazol-3-amine;hydrochloride
- 3-(5-BROMO-2-THIENYL)-1H-PYRAZOL-5-AMINE HYDROCHLORIDE
- 1031794-53-2
- 3-(5-Bromothiophen-2-yl)-1H-pyrazol-5-amine hydrochloride
- 3-(5-Bromothiophen-2-yl)-1H-pyrazol-5-aminehydrochloride
- AKOS001476454
- 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride
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- Inchi: 1S/C7H6BrN3S.ClH/c8-6-2-1-5(12-6)4-3-7(9)11-10-4;/h1-3H,(H3,9,10,11);1H
- InChI Key: SDBRFERSSWJUGT-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=CC(N)=NN2)S1.Cl
Computed Properties
- Exact Mass: 278.92326g/mol
- Monoisotopic Mass: 278.92326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 280.57g/mol
- Topological Polar Surface Area: 82.9Ų
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B679953-10mg |
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride |
1031794-53-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B679953-50mg |
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride |
1031794-53-2 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B679953-100mg |
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride |
1031794-53-2 | 100mg |
$ 185.00 | 2022-06-06 | ||
| Chemenu | CM484567-1g |
3-(5-Bromothiophen-2-yl)-1H-pyrazol-5-amine hydrochloride |
1031794-53-2 | 97% | 1g |
$343 | 2023-01-20 |
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride: A Comprehensive Overview
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride (CAS No. 1031794-53-2) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and medicinal chemistry. This compound, characterized by its hydrochloride salt form, combines the heterocyclic stability of the pyrazole and thienyl moieties with the electrophilic nature of the bromine substituent, making it a versatile scaffold for further chemical modifications and biological evaluations.
The structural composition of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride is derived from a fused system of pyrazole and thiophene, which are both well-documented heterocyclic compounds known for their broad spectrum of biological activities. The pyrazole ring, in particular, is a prominent pharmacophore in medicinal chemistry, frequently incorporated into therapeutic agents due to its ability to engage with various biological targets. The presence of an amine group at the 5-position of the pyrazole ring further enhances its reactivity, allowing for diverse functionalization strategies.
The bromine substituent at the 5-position of the thiophene ring introduces an electrophilic center, which can be readily manipulated through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the introduction of aryl or alkyl groups, thereby expanding the structural diversity and potentially enhancing the pharmacological properties of the compound. Additionally, the hydrochloride salt form improves solubility and stability, making it more amenable for formulation into pharmaceutical products.
In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their therapeutic potential. The combination of pyrazole and thiophene moieties in 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride has been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have demonstrated that derivatives of this scaffold exhibit inhibitory effects on certain kinases and enzymes involved in cancer progression. These findings have prompted further investigation into the compound's mechanism of action and its potential as a lead molecule for drug development.
The amine group at the 5-position of the pyrazole ring also provides a site for further derivatization, allowing chemists to modify its properties to suit specific biological targets. For example, amine-based compounds have been widely used as kinase inhibitors due to their ability to interact with ATP-binding pockets. By incorporating additional functional groups or altering the substitution pattern around the heterocyclic core, researchers can fine-tune the binding affinity and selectivity of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride towards particular therapeutic targets.
The hydrochloride salt form of this compound enhances its pharmacokinetic profile by improving solubility in aqueous solutions. This is particularly important for oral and intravenous formulations, where solubility plays a critical role in drug absorption and bioavailability. Furthermore, the stability provided by the hydrochloride salt ensures that the compound remains effective during storage and transportation, making it a reliable candidate for clinical trials and commercial drug development.
Recent advancements in computational chemistry have also facilitated the design and optimization of derivatives of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with high accuracy. This approach has enabled the identification of novel analogs with enhanced potency and reduced toxicity. Such computational strategies are increasingly being integrated into drug discovery pipelines to accelerate the development process.
The potential applications of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride extend beyond oncology. Its structural features make it a promising candidate for treating inflammatory diseases, infectious disorders, and other metabolic conditions. For example, derivatives of this scaffold have shown promise in preclinical studies as inhibitors of inflammatory cytokines and enzymes. These findings highlight its broad therapeutic potential and underscore the importance of continued research into its pharmacological properties.
In conclusion, 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine Hydrochloride (CAS No. 1031794-53-2) represents a valuable compound in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its combination of pyrazole and thiophene moieties, along with functional groups such as bromine and amine, provides a versatile platform for further chemical modifications and biological evaluations. The hydrochloride salt form enhances its solubility and stability, making it more suitable for formulation into pharmaceutical products. With ongoing research exploring its therapeutic potential across various disease areas, this compound holds significant promise for future medical applications.
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